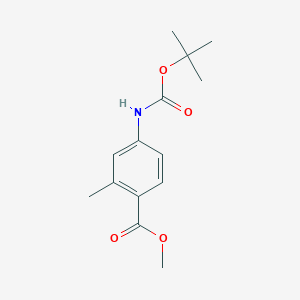![molecular formula C22H27BO2S B12838222 2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12838222.png)
2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a dibenzo[b,d]thiophene core, which is a sulfur-containing heterocyclic structure, and a dioxaborolane moiety, which is a boron-containing cyclic ester. The tert-butyl group attached to the dibenzo[b,d]thiophene core adds steric bulk, influencing the compound’s reactivity and stability.
Métodos De Preparación
The synthesis of 2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step process. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a dibenzo[b,d]thiophene derivative with a boronic acid or boronic ester. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene) under an inert atmosphere .
Análisis De Reacciones Químicas
2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the dibenzo[b,d]thiophene core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The boronic ester moiety can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. Common reagents include aryl halides and palladium catalysts.
Hydrolysis: The boronic ester can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.
Aplicaciones Científicas De Investigación
2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Electronics: This compound is used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Medicinal Chemistry: The dibenzo[b,d]thiophene core is a structural motif found in various biologically active molecules, making this compound useful in drug discovery and development.
Materials Science: The unique electronic properties of this compound make it valuable in the development of new materials for electronic and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boronic ester moiety can form a complex with a palladium catalyst, facilitating the formation of new carbon-carbon bonds. This mechanism is widely utilized in the synthesis of complex organic molecules and materials .
Comparación Con Compuestos Similares
Similar compounds to 2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
2-(4-(tert-Butyl)phenyl)benzo[b]thiophene: This compound also contains a dibenzo[b,d]thiophene core but lacks the boronic ester moiety.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound contains a similar boronic ester moiety but has a different heterocyclic core.
2-(benzo[b]thieno[2,3-d]thiophene-2-yl)dibenzo[b,d]thiophene: This compound has a similar dibenzo[b,d]thiophene core but with different substituents.
These comparisons highlight the unique combination of the dibenzo[b,d]thiophene core and the boronic ester moiety in this compound, which imparts distinct electronic and chemical properties.
Propiedades
Fórmula molecular |
C22H27BO2S |
|---|---|
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
2-(7-tert-butyldibenzothiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H27BO2S/c1-20(2,3)14-11-12-15-16-9-8-10-17(19(16)26-18(15)13-14)23-24-21(4,5)22(6,7)25-23/h8-13H,1-7H3 |
Clave InChI |
PYZBLVWZEISGSO-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(S3)C=C(C=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-hydroxy-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-4-phenylmethoxyphenyl]acetamide](/img/structure/B12838143.png)
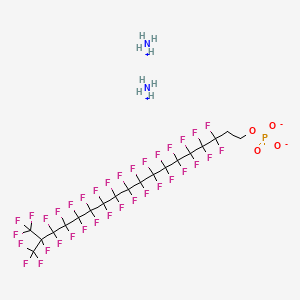

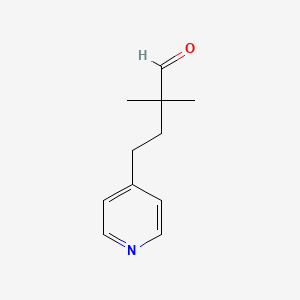
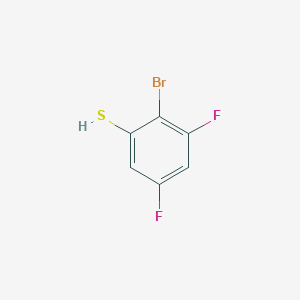

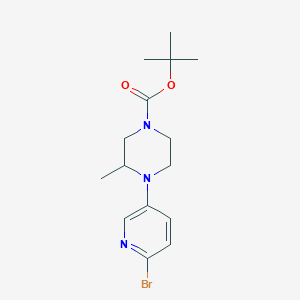
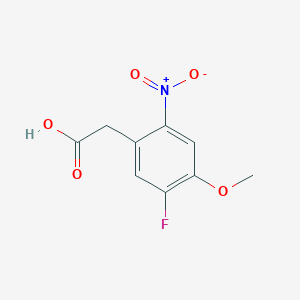
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B12838171.png)
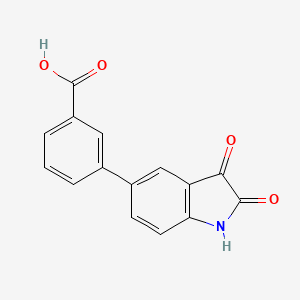
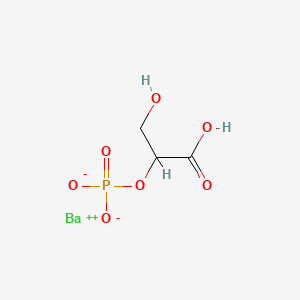
![1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12838198.png)
![7-(diethylamino)-N-[4-(2,5-dioxopyrrol-1-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B12838204.png)
